molecular formula C6H5BrF2S B2859788 2-Bromo-3-(difluoromethyl)-5-methylthiophene CAS No. 2248329-00-0

2-Bromo-3-(difluoromethyl)-5-methylthiophene

Cat. No.: B2859788
CAS No.: 2248329-00-0
M. Wt: 227.07
InChI Key: RABAUIJYKNCJBI-UHFFFAOYSA-N
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Description

2-Bromo-3-(difluoromethyl)-5-methylthiophene is an organofluorine compound that features a thiophene ring substituted with bromine, difluoromethyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(difluoromethyl)-5-methylthiophene typically involves the bromination of 3-(difluoromethyl)-5-methylthiophene. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and selectivity. Flow microreactor systems are particularly useful for handling fluorinating reagents and controlling reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(difluoromethyl)-5-methylthiophene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The difluoromethyl group can be reduced to a methyl group under specific conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium thiolate or amines in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Formation of 3-(difluoromethyl)-5-methylthiophene derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of 3-(difluoromethyl)-5-methylthiophene derivatives with reduced functional groups.

Scientific Research Applications

2-Bromo-3-(difluoromethyl)-5-methylthiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-(difluoromethyl)-5-methylthiophene involves its interaction with various molecular targets depending on the specific application. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of the difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-(difluoromethyl)-5-methylthiophene is unique due to the combination of bromine, difluoromethyl, and methyl groups on the thiophene ring, which imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

2-bromo-3-(difluoromethyl)-5-methylthiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrF2S/c1-3-2-4(6(8)9)5(7)10-3/h2,6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RABAUIJYKNCJBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrF2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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